molecular formula C8H12N2O B13442267 (2-Methoxy-4-methylpyridin-3-yl)methanamine

(2-Methoxy-4-methylpyridin-3-yl)methanamine

Cat. No.: B13442267
M. Wt: 152.19 g/mol
InChI Key: BZMPUCHCLQCTND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4-methylpyridin-3-yl)methanamine typically involves the reaction of 2-methoxy-4-methylpyridine with formaldehyde and ammonia or a primary amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methanamine group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4-methylpyridin-3-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2-Methoxy-4-methylpyridin-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methoxy-4-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxy-4-methylpyridin-3-yl)methanamine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(2-methoxy-4-methylpyridin-3-yl)methanamine

InChI

InChI=1S/C8H12N2O/c1-6-3-4-10-8(11-2)7(6)5-9/h3-4H,5,9H2,1-2H3

InChI Key

BZMPUCHCLQCTND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)OC)CN

Origin of Product

United States

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